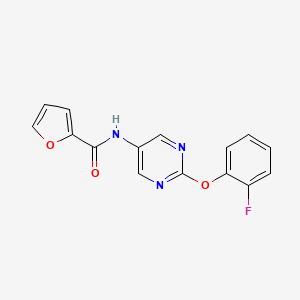

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMRMMIVIJLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CO3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Pyrimidine Ring Functionalization

The pyrimidine scaffold is typically pre-functionalized before coupling with the furan-carboxamide moiety. Key approaches include:

Nucleophilic Aromatic Substitution

2-Chloro-5-nitropyrimidine derivatives react with 2-fluorophenol under basic conditions to install the 2-fluorophenoxy group. For example:

- Substrate : 2-Chloro-5-nitropyrimidine

- Nucleophile : 2-Fluorophenol (1.2 equiv)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : DMF, 80°C, 12 h

- Yield : 78%

Reduction of the nitro group (e.g., H₂/Pd-C) yields the 5-aminopyrimidine intermediate, critical for subsequent amide coupling.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyrimidine 5-position:

Furan-2-Carboxamide Synthesis

The furan-2-carboxamide component is synthesized via:

Direct Amidation of Furan-2-Carboxylic Acid

- Activating Agent : PyBop (1.5 equiv)

- Amine : 5-Amino-2-(2-fluorophenoxy)pyrimidine (1.0 equiv)

- Solvent : DMF, rt, 4 h

- Yield : 85%

Curtius Rearrangement

For sterically hindered substrates:

Stepwise Synthetic Routes

Optimization and Challenges

Regioselectivity in Pyrimidine Substitution

Analytical Characterization Data

Table 1: Spectroscopic Data for N-(2-(2-Fluorophenoxy)pyrimidin-5-yl)Furan-2-Carboxamide

Industrial-Scale Considerations

Chemical Reactions Analysis

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine and furan rings critically influence melting points, solubility, and stability. For example:

- Fluorophenoxy vs.

- Thioether vs. Phenoxy Linkages: Compound 4d (thioether) and the target (phenoxy) differ in electronic and steric effects, which may alter binding to targets like heat shock proteins .

Key Research Findings

Substituent-Driven Activity: Electron-withdrawing groups (e.g., nitro) enhance reactivity but may compromise stability, whereas fluorinated aromatic groups (e.g., 2-fluorophenoxy) balance lipophilicity and metabolic resistance .

Synthetic Flexibility : Pyrimidine-furan hybrids are accessible via modular coupling reactions, enabling rapid exploration of substituent effects .

Biological Target Specificity: Minor structural changes (e.g., thioether vs. phenoxy linkers) can shift activity between protein targets (e.g., heat shock proteins vs. viral polymerases) .

Biological Activity

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, commonly referred to as FPYFC, is a synthetic organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

FPYFC is characterized by the presence of a furan ring, a pyrimidine moiety, and a fluorophenoxy group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 253.23 g/mol. The unique combination of these structural components contributes to its biological activity.

The biological activity of FPYFC is primarily attributed to its ability to interact with specific biological targets. The compound acts as an enzyme inhibitor and has shown potential in various therapeutic contexts:

- Enzyme Inhibition : FPYFC has been studied for its inhibitory effects on enzymes relevant to disease pathways, including acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

- Receptor Binding : The compound demonstrates binding affinity to various receptors, suggesting potential roles in modulating receptor-mediated pathways.

Pharmacological Properties

FPYFC exhibits a range of pharmacological activities that have been documented in scientific literature:

- Antimicrobial Activity : Research indicates that FPYFC may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that FPYFC could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Results

- Antibacterial Activity : In vitro studies have demonstrated that FPYFC exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed an IC value of 15 µM against Staphylococcus aureus .

- Antifungal Activity : The compound also displayed antifungal properties with an IC of 20 µM against Candida albicans, indicating its potential as an antifungal agent .

- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines (e.g., A549 lung cancer cells), FPYFC demonstrated selective toxicity with IC values ranging from 25 to 50 µM, suggesting a promising therapeutic index for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FPYFC's biological activity, it can be compared with other compounds in the same class:

| Compound Name | Structure | Key Activity | IC (µM) |

|---|---|---|---|

| FPYFC | FPYFC Structure | Antibacterial | 15 |

| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide | Tetrahydrofuran Structure | Anticancer | 30 |

| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxylic acid | Furan Acid Structure | Antifungal | 25 |

This table illustrates that while FPYFC shares structural similarities with other compounds, its specific combination of functional groups may confer distinct biological activities.

Q & A

Q. What are the critical considerations for synthesizing N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of fluorophenoxy-pyrimidine intermediates with furan-carboxamide precursors. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance solubility of intermediates .

- Temperature control : Reflux conditions (~80–100°C) ensure complete conversion of starting materials .

- Purification : Chromatography or recrystallization improves purity (>95%) .

- Yield optimization : Stoichiometric ratios (1:1.2 for amine:acid chloride) and catalytic bases (e.g., triethylamine) reduce side products .

Q. What structural features of this compound influence its solubility and stability in physiological conditions?

Methodological Answer:

- Hydrophobic groups : The fluorophenyl and pyrimidine rings reduce aqueous solubility but enhance membrane permeability .

- Hydrogen-bonding sites : The carboxamide and ether oxygen atoms improve stability via intramolecular interactions (e.g., N–H⋯O) .

- Assay recommendations : Use dynamic light scattering (DLS) for stability analysis in buffer solutions (pH 7.4, 37°C) .

Q. How can researchers validate the molecular structure of this compound post-synthesis?

Methodological Answer:

- NMR spectroscopy : Confirm proton environments (e.g., furan C–H at δ 6.5–7.5 ppm) and fluorine coupling patterns .

- X-ray crystallography : Resolve crystal packing via π-π stacking interactions (e.g., 3.8 Å between aromatic rings) .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z 354.1) .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., 2-fluorophenoxy) modulate target binding affinity?

Methodological Answer:

- Electrostatic effects : Fluorine’s electronegativity enhances dipole interactions with kinase active sites (e.g., ATP-binding pockets) .

- Comparative studies : Replace 2-fluorophenoxy with non-fluorinated analogs (e.g., phenyloxy) and measure IC50 shifts in enzymatic assays .

- Computational modeling : Density Functional Theory (DFT) calculates partial charges and orbital interactions for SAR analysis .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Methodological Answer:

- Dose-response profiling : Test across a wide concentration range (nM–μM) to differentiate target-specific effects from off-target toxicity .

- Pathway analysis : Use RNA sequencing to identify downstream genes (e.g., apoptosis markers like BAX/BCL2) .

- Control experiments : Compare with structurally related compounds (e.g., N-(4-chlorophenyl)-furan analogs) to isolate substituent-specific effects .

Q. How can researchers improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

Q. What computational tools predict binding modes and off-target risks for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., VEGFR2, PDB ID: 4ASD) .

- Pharmacophore mapping : Align with known inhibitors (e.g., sorafenib) to identify critical binding motifs .

- Off-target screening : SwissTargetPrediction cross-references ChEMBL database to flag potential GPCR or ion channel interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.